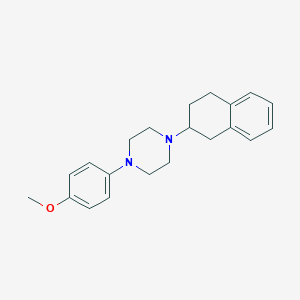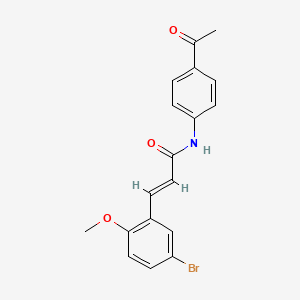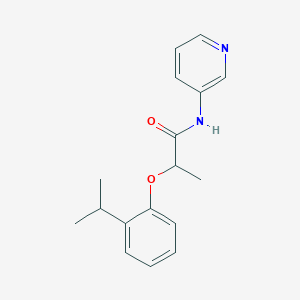![molecular formula C20H32N4O4S B6096069 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one](/img/structure/B6096069.png)
1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active molecules. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
-
Direct Incorporation of the Carbonyl Group into 1,2-Diamines:
- This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form imidazolidin-2-ones.
Reaction Conditions: Typically, this reaction is carried out in the presence of a catalyst such as a metal catalyst or an organocatalyst. The reaction temperature and solvent can vary depending on the specific reactants used.
-
Diamination of Olefins:
- Olefins can be converted into imidazolidin-2-ones through a diamination process.
Reaction Conditions: This process often requires the use of a diamination reagent and a suitable catalyst. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
-
Intramolecular Hydroamination of Linear Urea Derivatives:
- Linear urea derivatives can undergo intramolecular hydroamination to form imidazolidin-2-ones.
Reaction Conditions: This reaction typically requires a catalyst and is carried out at moderate to high temperatures.
-
Aziridine Ring Expansion:
- Aziridines can be expanded to form imidazolidin-2-ones through ring expansion reactions.
Reaction Conditions: This method often involves the use of a ring-expansion reagent and a catalyst. The reaction conditions can vary depending on the specific aziridine and reagents used.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using one of the above methods. The choice of method depends on factors such as cost, efficiency, and the availability of raw materials.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiomorpholine and hydroxy groups.
Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidized derivatives with changes in the oxidation state of sulfur and oxygen atoms.
-
Reduction:
- Reduction reactions can occur at the imidazolidin-2-one ring or other functional groups.
Common Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: Reduced derivatives with changes in the oxidation state of nitrogen and carbon atoms.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic ring and the imidazolidin-2-one ring.
Common Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Imidazolidin-2-one: The parent compound, which shares the core imidazolidin-2-one structure.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, which can have similar biological activities.
Uniqueness: 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one is unique due to the presence of multiple functional groups, including the thiomorpholine ring, hydroxy group, and methoxy group. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-27-19-12-16(13-21-4-6-24-7-5-22-20(24)26)2-3-18(19)28-15-17(25)14-23-8-10-29-11-9-23/h2-3,12,17,21,25H,4-11,13-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYONQHJFQRSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCNC2=O)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6095990.png)

![1-(2-methoxyethyl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096002.png)
![methyl 3-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B6096005.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6096013.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)

![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![(3E)-7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)
![5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6096099.png)
